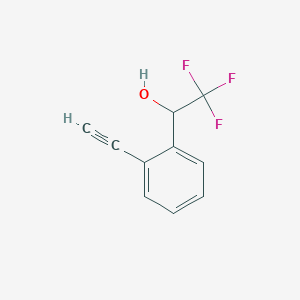

1-(2-Ethynylphenyl)-2,2,2-trifluoroethanol

Description

IUPAC Name and Systematic Classification

The systematic IUPAC name for this compound is 1-(2-ethynylphenyl)-2,2,2-trifluoroethanol , reflecting its structure:

- A phenyl ring substituted with an ethynyl group (-C≡CH) at the ortho (2-) position.

- A hydroxyl-bearing carbon adjacent to a trifluoromethyl group (-CF₃).

The stereochemistry of the hydroxyl group is not explicitly specified in the name, indicating the compound may exist as a racemic mixture or in a non-chiral configuration. This contrasts with closely related enantiomers such as (S)-1-(4-ethynylphenyl)-2,2,2-trifluoroethan-1-ol (CAS 2227815-41-8), which exhibit defined stereocenters.

CAS Registry Number and Alternative Designations

As of current data, the CAS Registry Number for this compound has not been widely reported in public chemical databases. However, structural analogs with substituents at the para-position are documented:

- 1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol : CAS 1443429-33-1

- (S)-1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol : CAS 2227815-41-8

Alternative designations for this class of compounds include:

- Ortho-ethynyl trifluoroethanol

- 2-(Trifluoromethyl)-2-hydroxy-1-(2-ethynylphenyl)ethane

Structural Relationship to Trifluoroethanol Derivatives

This compound shares a core trifluoroethanol motif with several well-characterized compounds, as illustrated below:

The ethynyl group in this compound introduces distinct electronic effects:

- The sp-hybridized carbon of the ethynyl group enhances electron-withdrawing character, polarizing the phenyl ring and influencing hydrogen-bonding interactions at the hydroxyl group.

- Steric hindrance from the ortho-substituted ethynyl group may restrict rotational freedom around the C–C bond linking the phenyl ring to the ethanol moiety, potentially leading to atropisomerism in derivatives with bulky substituents.

The trifluoromethyl group contributes to:

Properties

Molecular Formula |

C10H7F3O |

|---|---|

Molecular Weight |

200.16 g/mol |

IUPAC Name |

1-(2-ethynylphenyl)-2,2,2-trifluoroethanol |

InChI |

InChI=1S/C10H7F3O/c1-2-7-5-3-4-6-8(7)9(14)10(11,12)13/h1,3-6,9,14H |

InChI Key |

LWFJZGZHDLHBTI-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=CC=C1C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Continuous Hydrolysis of 2-Halo-1,1,1-trifluoroethane

- Process : Heating 2-chloro-1,1,1-trifluoroethane in a hydroxylated solvent under controlled pH (3–10) and elevated temperature (175–300 °C) in a continuous stirred autoclave reactor.

- Mechanism : Hydrolysis of the halo-trifluoroethane yields 2,2,2-trifluoroethanol.

- Separation : The reaction mixture is phase-separated to recycle unreacted halo compound and isolate trifluoroethanol.

- Advantages : Continuous operation, efficient recycling of starting materials, and high purity product.

- Reference : US Patent US4590310A details this continuous process with operational parameters and phase separation techniques.

Liquid Phase Catalytic Hydrogenolysis of Fluoral Derivatives

- Process : Hydrogenation of fluoral or its hemiacetal derivatives in the presence of a nickel catalyst and an aliphatic tertiary amine cocatalyst at ~175 °C and hydrogen pressures of 30–50 bars.

- Catalysts : Nickel-based catalysts (e.g., NI 5132 P) with cocatalysts such as dimethylethylamine or tributylamine.

- Reaction Conditions : Gradual addition of fluoral hydrate to catalyst suspension, hydrogen pressure maintained, reaction monitored by hydrogen uptake.

- Yields : Quantitative yields of 2,2,2-trifluoroethanol achieved within 1–2 hours.

- Catalyst Reuse : Catalyst can be separated and reused after washing.

- Reference : US Patent US4658070A provides detailed examples, catalyst types, reaction conditions, and yields.

| Parameter | Hydrolysis Method (US4590310A) | Hydrogenolysis Method (US4658070A) |

|---|---|---|

| Starting Material | 2-Chloro-1,1,1-trifluoroethane | Fluoral or fluoral hydrate |

| Catalyst | None (acid/base medium) | Nickel catalyst + tertiary amine cocatalyst |

| Temperature | 175–300 °C | ~175 °C |

| Pressure | Autogenous pressure | 30–50 bars hydrogen |

| Reaction Time | Continuous operation | 1–2 hours |

| Product Isolation | Phase separation and distillation | Catalyst separation and filtration |

| Yield | High, continuous process | Quantitative |

Incorporation of the 2,2,2-Trifluoroethanol Moiety into this compound

The synthesis of this compound involves coupling the trifluoroethanol unit with a 2-ethynylphenyl precursor. While direct literature on this exact compound is limited, related synthetic strategies can be inferred from analogous fluorinated phenyl ethers and alcohols:

Etherification and Functional Group Transformations on Aromatic Rings

- Starting Materials : o-Nitrochlorobenzene or related ortho-substituted nitrohalobenzenes.

- Key Step : Nucleophilic substitution of the halogen by 2,2,2-trifluoroethanol under alkaline conditions with phase-transfer catalysts (e.g., tetrabutylammonium iodide, benzyltriethylammonium chloride).

- Reaction Conditions : 0–100 °C, alkaline medium (NaOH, KOH), phase-transfer catalyst facilitates ether formation.

- Subsequent Steps : Reduction of nitro group to aniline, diazotization, and hydroxylation to yield trifluoroethoxyphenol derivatives.

- Reference : CN Patent CN1962603A describes this route for 2-(2,2,2-trifluoroethoxy)phenol, which shares structural similarity and synthetic logic with the target compound.

Introduction of Ethynyl Group on Phenyl Ring

- Method : Sonogashira coupling or related palladium-catalyzed cross-coupling reactions to install the ethynyl substituent at the ortho position of the phenyl ring.

- Typical Conditions : Use of terminal alkynes, palladium catalyst, copper co-catalyst, base, and appropriate solvents.

- Integration : This step can be performed either before or after trifluoroethanol incorporation depending on protecting group strategies and functional group compatibility.

Summary Table of Preparation Steps for this compound

| Step | Reaction Type | Starting Material(s) | Conditions/Notes | Outcome/Intermediate |

|---|---|---|---|---|

| 1 | Preparation of 2,2,2-trifluoroethanol | 2-Chloro-1,1,1-trifluoroethane or fluoral hydrate | Hydrolysis at 175–300 °C or catalytic hydrogenolysis at 175 °C, Ni catalyst | 2,2,2-Trifluoroethanol (key intermediate) |

| 2 | Nucleophilic aromatic substitution (etherification) | o-Nitrochlorobenzene + 2,2,2-trifluoroethanol | Alkaline medium, phase-transfer catalyst, 0–100 °C | 2-(2,2,2-Trifluoroethoxy)phenyl intermediate |

| 3 | Reduction and diazotization | Nitro-substituted intermediate | Catalytic hydrogenation or chemical reduction; diazotization with acids | Amino and phenol derivatives |

| 4 | Ethynylation (Sonogashira coupling) | Halogenated phenyl intermediate + terminal alkyne | Pd/Cu catalysis, base, inert atmosphere | This compound |

Research Findings and Considerations

- The continuous hydrolysis and catalytic hydrogenolysis methods for trifluoroethanol production are well-established, scalable, and yield high purity product suitable for further synthetic transformations.

- Phase-transfer catalysis significantly improves the etherification step efficiency, enabling high yields of trifluoroethoxy-substituted aromatic intermediates.

- The choice of catalyst and reaction conditions in hydrogenolysis and reduction steps critically affects yield and catalyst longevity; tertiary amines as cocatalysts enhance reaction rates and selectivity.

- The ethynyl group introduction via palladium-catalyzed coupling is a robust method compatible with fluorinated substrates, though careful control of reaction conditions is necessary to avoid side reactions.

- Overall, the preparation of this compound requires integration of fluorinated alcohol synthesis, aromatic substitution, reduction, and cross-coupling techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethynylphenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The trifluoroethanol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of saturated alcohols.

Substitution: Formation of ethers or esters depending on the nucleophile used.

Scientific Research Applications

Material Science

The compound is utilized in the development of flexible smart materials and devices due to its unique structural properties. Its trifluoromethyl group enhances the material's stability and functionality under various conditions.

Pharmaceuticals

In pharmaceutical research, 1-(2-Ethynylphenyl)-2,2,2-trifluoroethanol serves as a building block for active pharmaceutical ingredients . Its structural characteristics allow for the synthesis of compounds with enhanced biological activity. For instance, its potential use in creating novel anticancer agents has been explored due to its ability to interact with biological systems.

Organic Synthesis

This compound acts as a versatile intermediate in organic synthesis , facilitating the creation of complex organic molecules. It is particularly valuable in reactions requiring trifluoromethylation or ethynylation.

Agrochemicals

In agrochemical research, it is being investigated for the development of new crop protection agents . The incorporation of trifluoromethyl groups often leads to enhanced efficacy and selectivity against pests.

Case Study 1: Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties . A study showed that derivatives containing ethynyl and trifluoromethyl groups effectively inhibited various bacterial strains, suggesting potential applications in developing new antibacterial agents.

Case Study 2: Cytotoxicity in Cancer Cells

Preliminary studies indicated that this compound may exhibit cytotoxic effects on certain cancer cell lines , including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific enzymatic pathways that are crucial for cancer cell proliferation.

Pharmacological Properties

The pharmacological profile of this compound suggests several potential therapeutic applications:

- Antimicrobial Activity : Effective against a range of pathogens.

- Cytotoxicity : Demonstrated selective toxicity towards cancer cell lines.

- Enzymatic Interactions : Potential inhibition of enzymes such as acetylcholinesterase could indicate neuroprotective effects.

Mechanism of Action

The mechanism of action of 1-(2-Ethynylphenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in cyclization reactions, leading to the formation of polycyclic structures. These reactions are often catalyzed by transition metals such as gold or palladium . The trifluoroethanol moiety can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical Properties

Key Observations :

- The trifluoroethanol group’s ¹⁹F NMR signal remains consistent (δ ≈ -79.0) across analogues, indicating minimal electronic perturbation from aryl substituents .

- Aryl substituents (e.g., Cl, Br) influence ¹H NMR shifts due to steric and electronic effects. For example, para-substituted derivatives show distinct quartets (δ ~5.0), while ortho-substituted analogues may exhibit altered splitting patterns .

- Bulky substituents (e.g., anthryl) complicate chromatographic separation due to tailing and overlapping peaks .

Key Observations :

- Halogenated Derivatives : Synthesized via nucleophilic trifluoromethylation or palladium-catalyzed cross-coupling, with yields ~55–58% .

- Enantioselectivity : Enzymatic resolution (e.g., ADHs) and chiral chromatography are critical for isolating enantiopure forms .

Chromatographic and Spectroscopic Behavior

Table 3: Chromatographic Performance of Analogues

Biological Activity

1-(2-Ethynylphenyl)-2,2,2-trifluoroethanol is a fluorinated organic compound that has garnered attention for its unique structural features and potential biological activities. This compound is characterized by a trifluoroethanol group attached to a phenyl ring with an ethynyl substituent. Its distinct chemical properties, influenced by the trifluoromethyl group and the ethynyl moiety, suggest potential applications in medicinal chemistry, particularly in drug development and enzyme inhibition.

The molecular formula of this compound is , with a molecular weight of approximately 224.19 g/mol. The presence of the trifluoroethanol group increases acidity and alters reactivity compared to typical alcohols. The compound can undergo various chemical transformations facilitated by oxidizing and reducing agents.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not specified] |

Potential Applications

This compound has potential applications in various fields:

- Medicinal Chemistry : Investigated for its potential as an anticancer agent and for treating neurodegenerative diseases through enzyme inhibition.

- Material Science : Due to its unique chemical properties, it may be used in the development of advanced materials with specific thermal and mechanical characteristics.

Case Studies

While specific case studies on this compound are scarce, related compounds have been examined extensively:

- Acetylcholinesterase Inhibition : Similar fluorinated compounds have been shown to inhibit AChE effectively. For instance, studies indicate that certain derivatives can bind tightly to the enzyme's active site, leading to prolonged pharmacological effects due to slow dissociation rates from the enzyme-substrate complex .

- Anticancer Activity : Research on structurally related compounds suggests potential anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Basic: What synthetic strategies are effective for preparing 1-(2-Ethynylphenyl)-2,2,2-trifluoroethanol, and how can regioselectivity be controlled?

Answer:

The synthesis of aryl-substituted trifluoroethanol derivatives often involves catalytic reduction of ketones or enzymatic resolution. For example:

- Catalytic Reduction: Reacting 1-(2-ethynylphenyl)-2,2,2-trifluoroethanone with hydrogen and a transition-metal catalyst (e.g., palladium or ruthenium) under controlled pressure can yield the alcohol. Regioselectivity is influenced by steric effects of the ethynyl group and catalyst choice .

- Enzymatic Resolution: Alcohol dehydrogenases (ADHs) can enantioselectively reduce ketones to alcohols. For analogs like 1-(4-bromophenyl)-2,2,2-trifluoroethanol, ADHs from Lactobacillus brevis achieved >90% enantiomeric excess (ee) by optimizing pH, co-solvents (e.g., 2,2,2-trifluoroethanol as a co-solvent), and temperature .

- Critical Steps: Ensure rigorous exclusion of oxygen (via degassing solvents) to prevent side reactions, as undeoxidized solvents reduce yields in hydrofunctionalization .

Basic: What spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy: NMR is critical for confirming trifluoromethyl group integrity (δ ≈ -75 to -80 ppm). NMR identifies the ethynyl proton (sharp singlet at ~3 ppm) and hydroxyl proton (broad peak, exchangeable with DO) .

- Chiral Analysis: For enantiomeric purity, use chiral HPLC with a Pirkle-type column or chiral solvating agents like (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, which induces distinct chemical shifts for enantiomers in NMR .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (CHFO: calc. 200.0452) and fragmentation patterns .

Advanced: How does the ethynyl group influence the compound’s reactivity in transition-metal-catalyzed reactions?

Answer:

The ethynyl group acts as a strong electron-withdrawing substituent, enhancing the acidity of the hydroxyl proton (pKa ~9–10 in TFE-based solvents) and stabilizing metal intermediates:

- Palladium Catalysis: In Suzuki-Miyaura couplings, the ethynyl group facilitates oxidative addition with aryl halides. For example, 1-(2-ethynylphenyl) derivatives participate in enantioselective arylations when paired with chiral ligands like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol .

- Hydrogen Bonding: The hydroxyl group can coordinate to metals (e.g., Pd or Ru), directing regioselectivity in C–H activation reactions. Computational studies (DFT) suggest the ethynyl group stabilizes transition states via π-backbonding .

Advanced: What role does this compound play in asymmetric catalysis, particularly in enantioselective transformations?

Answer:

- Chiral Auxiliary: The trifluoroethanol moiety can induce chirality in catalytic systems. For example, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol has been used as a chiral solvating agent to determine enantiomeric excess in asymmetric hydroalkoxylation .

- Dynamic Kinetic Resolution (DKR): In DKR of alcohols, the ethynylphenyl group’s steric bulk can suppress racemization, enabling high ee (>95%) when using immobilized lipases or ADHs in 2,2,2-trifluoroethanol co-solvent systems .

Advanced: How can computational methods predict conformational stability and solvent interactions of this compound?

Answer:

- Molecular Dynamics (MD): Simulations in 2,2,2-trifluoroethanol/water mixtures reveal that the ethynyl group stabilizes compact conformations via hydrophobic clustering, while the hydroxyl group participates in hydrogen bonding with solvent .

- Solvent Effects: Density Functional Theory (DFT) calculations show that 2,2,2-trifluoroethanol’s high ionizing power stabilizes charged intermediates in reactions involving this compound, reducing activation barriers by ~5–10 kcal/mol compared to ethanol .

Basic: What safety and handling precautions are critical for this compound?

Answer:

- Storage: Store under inert gas (argon) at -20°C to prevent oxidation of the ethynyl group. Use amber vials to avoid photodegradation .

- Toxicity: Similar to 2,2,2-trifluoroethanol, it may cause respiratory irritation. Use fume hoods and personal protective equipment (PPE) .

Advanced: How does this compound interact with biomolecules, such as proteins or peptides?

Answer:

- Protein Denaturation: Like 2,2,2-trifluoroethanol, it can stabilize α-helical structures in peptides by weakening hydrophobic interactions and strengthening intramolecular hydrogen bonds. This is critical in studying folding pathways of amyloidogenic peptides .

- Membrane Mimicry: At 20–30% (v/v) in aqueous buffers, it mimics membrane environments for studying transmembrane protein dynamics via NMR .

Basic: What are the key differences in reactivity between this compound and its non-fluorinated analogs?

Answer:

- Acidity: The trifluoromethyl group increases hydroxyl acidity (pKa ~9 vs. ~16 for ethanol), enabling deprotonation under milder conditions for nucleophilic substitutions .

- Thermal Stability: Fluorination enhances thermal stability (decomposition >200°C), allowing use in high-temperature reactions like cycloadditions .

Advanced: What mechanistic insights can be gained from studying its role in organocatalytic cycles?

Answer:

- Hydrogen-Bond Catalysis: The hydroxyl group acts as a hydrogen-bond donor in asymmetric aldol reactions, polarizing carbonyl groups and stabilizing enolate intermediates. Kinetic isotope effect (KIE) studies confirm rate-limiting proton transfer steps .

- Solvent Effects: In 2,2,2-trifluoroethanol, the compound’s catalytic efficiency increases due to solvent’s low nucleophilicity, suppressing side reactions .

Basic: How can impurities (e.g., EDCA) be minimized during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.